methyl 5-cyano-1H-indole-2-carboxylate
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Overview
Description
Methyl 5-cyano-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are significant in both natural products and synthetic drugs due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-cyano-1H-indole-2-carboxylate typically involves the following steps:
Indole Formation: The starting material, indole, can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Substitution at the 5-Position: The indole core is then functionalized at the 5-position with a cyano group. This can be achieved through nucleophilic substitution reactions using appropriate cyano-containing reagents.
Carboxylation: The cyano group is further converted to a carboxylate group through hydrolysis, followed by esterification to form the methyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-cyano-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: The cyano group can be reduced to an amine, resulting in the formation of indole-2-carboxamide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions at the cyano or carboxylate positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Indole-2-carboxamide derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-cyano-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are important in organic synthesis.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic uses in treating various diseases.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which methyl 5-cyano-1H-indole-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The indole core can bind to various receptors and enzymes, influencing biological processes. The cyano and carboxylate groups can further modulate the compound's activity by interacting with specific molecular targets.
Comparison with Similar Compounds
Methyl 5-chloro-1H-indole-2-carboxylate: Similar structure with a chlorine atom instead of a cyano group.
Methyl 5-fluoro-1H-indole-2-carboxylate: Similar structure with a fluorine atom instead of a cyano group.
Methyl 5-methoxy-1H-indole-2-carboxylate: Similar structure with a methoxy group instead of a cyano group.
Uniqueness: Methyl 5-cyano-1H-indole-2-carboxylate is unique due to the presence of the cyano group, which imparts different chemical reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 5-cyano-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-15-11(14)10-5-8-4-7(6-12)2-3-9(8)13-10/h2-5,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDIACVNFFMSHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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